molecular formula C11H22O2 B020688 Serricornin CAS No. 72522-40-8

Serricornin

Cat. No. B020688
CAS RN: 72522-40-8
M. Wt: 186.29 g/mol
InChI Key: YEKDTNYNLCQHPV-UHFFFAOYSA-N
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Patent
US05817882

Procedure details

Osmium tetraoxide (80 mg, 0.3 mmol) was added to a solution of [S-(3R*,5R*,6R*)-2-ethyl-3,5-dimethyl-1-octen-6-ol (15a) (0.552 g, 3 mmol) in 36 mL of 1,4-dioxane and 12 mL of water at 20°-25° C. After 15 min, finely powdered sodium periodate (10.0 g, 46.8 mmol) was added in several portions over a period of 1 h, in accord with the literature procedure [Pappo, R. et al., J. Org. Chem., 1956, 21:478-479]. The mixture was stirred for 16 h, then extracted with ether (2∞50 mL). The ether solution was washed with sodium sulfite solution, dried over anhydrous magnesium sulfate (0.5 g), filtered, and concentrated at 50 torr to yield a residue of serricornin (1 and 2) (0.507 g, 91%). The NMR data are consistent with those previously reported [Mori, K. and Watanabe, H., Tetrahedron, 1985, 41:3423-3428]:300 MHz 1H-NMR (C6 D6) (literature data in parentheses) δ0.8-2.4 (m, 23), 3.2 (lit 3.17) (m, 0.75, CH--O of 2), 3.75 (lit 3.82) (ddd, 0.25, CH--O of 1); 75 MHz 13C-NMR (C6D6), assigned to 1:δ8.0, 10.7, 14.0, 16.5, 27.0, 33.9, 36.1, 36.8, 43.6, 76.4, 213.4 (8.0, 10.8, 13.7, 16.4, 27.5, 33.9, 35.8, 36.8, 43.8, 76.4, 213.6); assigned to 2:7.4, 10.7, 11.7, 16.8, 26.2, 30.2, 31.3, 33.1, 36.1, 72.6, 98.5 (7.4, 10.7, 11.7, 16.7, 26.2, 30.2, 31.3, 33.1, 36.2, 72.7, 98.6), HRMS: calcd for C11 H20O [(M-18)+] 168.1514; found, 168.1506.
Quantity
10 g
Type
reactant
Reaction Step One
Name
S-(3R*,5R*,6R*)-2-ethyl-3,5-dimethyl-1-octen-6-ol
Quantity
0.552 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH:5]([CH3:13])[CH2:6][CH:7]([CH3:12])[CH:8]([OH:11])[CH2:9][CH3:10])=C)[CH3:2].I([O-])(=O)(=O)=[O:15].[Na+]>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[CH3:10][CH2:9][CH:8]([OH:11])[CH:7]([CH2:6][CH:5]([C:3]([CH2:1][CH3:2])=[O:15])[CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
S-(3R*,5R*,6R*)-2-ethyl-3,5-dimethyl-1-octen-6-ol
Quantity
0.552 g
Type
reactant
Smiles
C(C)C(=C)C(CC(C(CC)O)C)C
Name
Quantity
36 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
80 mg
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2∞50 mL)
WASH
Type
WASH
Details
The ether solution was washed with sodium sulfite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate (0.5 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 50 torr

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CCC(C(C)CC(C)C(=O)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.507 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.